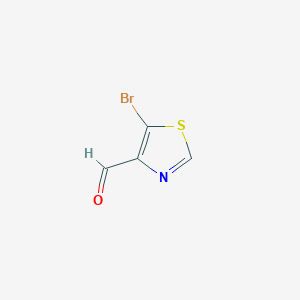
tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamates, which includes “tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate”, can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "1-methylcyclobutene", "tert-butyl carbamate", "sodium hydride", "dimethylformamide", "methyl iodide" ], "Reaction": [ "Step 1: Deprotonation of 1-methylcyclobutene with sodium hydride in dimethylformamide to form the corresponding carbanion.", "Step 2: Alkylation of the carbanion with methyl iodide to form 1-methyl-3-methylidenecyclobutene.", "Step 3: Reaction of 1-methyl-3-methylidenecyclobutene with tert-butyl carbamate in the presence of a base to form tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate." ] } | |
Número CAS |
1823893-38-4 |
Nombre del producto |
tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate |
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



